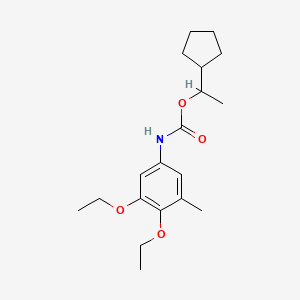
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives typically involves several key steps. One common method is the Baker-Venkataraman rearrangement, which involves the conversion of 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement in base to 1,3-diphenylpropane-1,3-diones, which upon cyclization under acidic conditions furnishes flavones . Another method is the Claisen-Schmidt condensation, where hydroxychalcone synthesized from 2-hydroxyacetophenone and benzaldehyde under Claisen-Schmidt conditions can undergo oxidative cyclization to form the flavone ring .
Industrial Production Methods
Industrial production of flavone derivatives often involves the use of transition metal catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of palladium (II)-catalyzed oxidative cyclization has been reported for the synthesis of flavones from 2’-hydroxydihydrochalcones .
Chemical Reactions Analysis
Types of Reactions
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidants such as iodine (I2) or selenium dioxide (SeO2).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the flavone ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Iodine (I2), selenium dioxide (SeO2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavonols, while substitution reactions can introduce various functional groups onto the flavone ring.
Scientific Research Applications
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit oxidative stress and related downstream responses, including inflammatory diseases . The compound may also interact with nuclear receptors, kinases, and G protein-coupled receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Flavonols: Similar in structure but with a hydroxyl group at the 3-position.
Flavanones: Differ in the saturation of the C2-C3 bond.
Isoflavones: Have a different substitution pattern on the flavone backbone.
Uniqueness
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids .
Properties
CAS No. |
86073-51-0 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-7-methoxy-3-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H25NO3/c1-5-23(6-2)14-18-19(25-4)13-12-17-20(24)15(3)21(26-22(17)18)16-10-8-7-9-11-16/h7-13H,5-6,14H2,1-4H3 |
InChI Key |
CEACCJICDCYLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


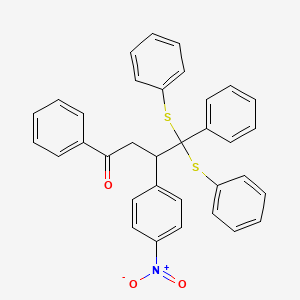
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
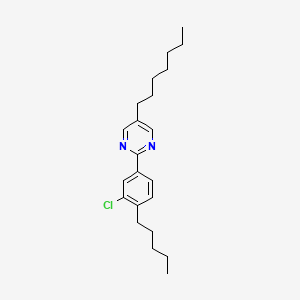
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)
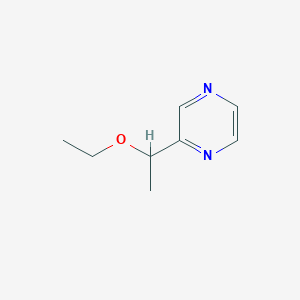
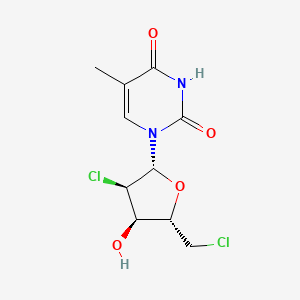
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
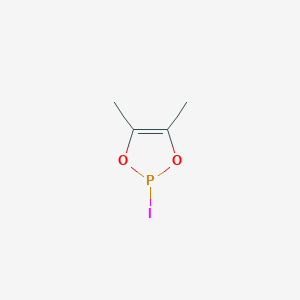
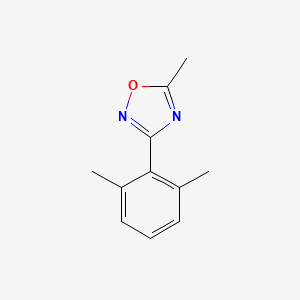
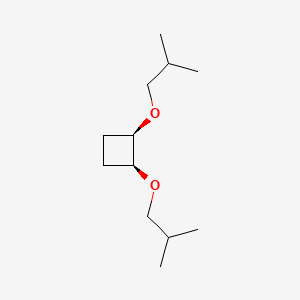
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
